Potassium pyrimidine-5-trifluoroborate
Overview
Description
Potassium pyrimidine-5-trifluoroborate is an organotrifluoroborate compound with the molecular formula C4H3BF3KN2. It is a versatile reagent used in various chemical reactions, particularly in cross-coupling reactions. The compound is known for its stability and reactivity, making it a valuable tool in synthetic organic chemistry .
Mechanism of Action
Target of Action
Potassium pyrimidine-5-trifluoroborate is primarily used in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the carbon atoms in the molecules that are involved in these reactions .
Mode of Action
The compound acts as a boronic acid surrogate . It interacts with its targets by forming carbon-carbon (C-C) bonds . This is achieved through the activation of the trifluoroborate moiety and subsequent cross-coupling with an aryl halide .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize biaryl compounds . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
Itsstability under various reaction conditions is a key factor influencing its bioavailability in chemical reactions .
Biochemical Analysis
Biochemical Properties
Potassium pyrimidine-5-trifluoroborate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the transfer of trifluoroborate groups to organic molecules. One of the key enzymes involved in these reactions is palladium, which acts as a catalyst in the Suzuki-Miyaura cross-coupling reaction. The interaction between this compound and palladium involves the formation of a palladium-trifluoroborate complex, which then undergoes transmetalation to form the desired product .
Cellular Effects
This compound has been studied for its effects on various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can interact with cell surface receptors, altering cell signaling pathways and influencing cellular responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. Initially, the compound binds to palladium, forming a palladium-trifluoroborate complex. This complex then undergoes oxidative addition, where the palladium is oxidized, and the trifluoroborate group is transferred to the organic substrate. This process is followed by transmetalation, where the trifluoroborate group is transferred from the palladium to the organic molecule, forming the desired product. This mechanism highlights the importance of this compound in facilitating efficient and selective chemical transformations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known for its stability, which allows it to be used in various reactions without significant degradation. Prolonged exposure to certain conditions, such as high temperatures or reactive solvents, can lead to the gradual breakdown of the compound. Studies have shown that this compound maintains its activity over extended periods, making it a reliable reagent for long-term experiments .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, making it suitable for use in various biochemical studies. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. This compound can interact with enzymes and cofactors involved in the synthesis and degradation of pyrimidine nucleotides. For example, this compound can influence the activity of enzymes such as dihydroorotate dehydrogenase, which plays a crucial role in pyrimidine biosynthesis. These interactions can lead to changes in metabolic flux and alterations in metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, allowing it to accumulate in certain cellular compartments. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to different organelles. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can impact its activity and function. This compound can be directed to particular cellular compartments through targeting signals or post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and optimizing its use in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium pyrimidine-5-trifluoroborate can be synthesized through several methods. One common approach involves the reaction of pyrimidine-5-boronic acid with potassium fluoride and boron trifluoride. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Potassium pyrimidine-5-trifluoroborate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine derivatives.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It participates in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of palladium catalysts and bases like potassium carbonate.
Major Products: The major products formed from these reactions include various pyrimidine derivatives and boron-containing compounds, which are useful intermediates in organic synthesis .
Scientific Research Applications
Potassium pyrimidine-5-trifluoroborate has numerous applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium cyclohexyltrifluoroborate
Comparison: Potassium pyrimidine-5-trifluoroborate is unique due to its pyrimidine ring, which imparts distinct reactivity and stability compared to other organotrifluoroborates. Its ability to participate in a wide range of reactions makes it a versatile reagent in synthetic chemistry .
Properties
IUPAC Name |
potassium;trifluoro(pyrimidin-5-yl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BF3N2.K/c6-5(7,8)4-1-9-3-10-2-4;/h1-3H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVBHQQPIJARSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=CN=C1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BF3KN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670592 | |
Record name | Potassium trifluoro(pyrimidin-5-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242733-91-0 | |
Record name | Potassium trifluoro(pyrimidin-5-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1242733-91-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.